molecular formula C28H24 B14755459 1,1',1'',1'''-(But-1-ene-1,2,3,4-tetrayl)tetrabenzene CAS No. 806-70-2

1,1',1'',1'''-(But-1-ene-1,2,3,4-tetrayl)tetrabenzene

Cat. No.: B14755459
CAS No.: 806-70-2
M. Wt: 360.5 g/mol
InChI Key: MFAZZFOVSGGGMP-UHFFFAOYSA-N
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Description

1,1’,1’‘,1’‘’-(But-1-ene-1,2,3,4-tetrayl)tetrabenzene is an organic compound characterized by a butene backbone with four benzene rings attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’‘,1’‘’-(But-1-ene-1,2,3,4-tetrayl)tetrabenzene typically involves the following steps:

    Starting Materials: The synthesis begins with but-1-ene and benzene as the primary starting materials.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts such as palladium or platinum to facilitate the coupling of benzene rings to the butene backbone.

    Industrial Production Methods: Industrial production may involve the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’‘,1’‘’-(But-1-ene-1,2,3,4-tetrayl)tetrabenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, converting the compound into saturated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium or platinum catalysts

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1,1’,1’‘,1’‘’-(But-1-ene-1,2,3,4-tetrayl)tetrabenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins.

Mechanism of Action

The mechanism of action of 1,1’,1’‘,1’‘’-(But-1-ene-1,2,3,4-tetrayl)tetrabenzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-Butene: A simpler alkene with the formula C4H8, used as a starting material in the synthesis of 1,1’,1’‘,1’‘’-(But-1-ene-1,2,3,4-tetrayl)tetrabenzene.

    Benzene: An aromatic hydrocarbon with the formula C6H6, a key component in the structure of 1,1’,1’‘,1’‘’-(But-1-ene-1,2,3,4-tetrayl)tetrabenzene.

    Polybutylene: A polymer derived from the polymerization of but-1-ene, used in various industrial applications.

Uniqueness

1,1’,1’‘,1’‘’-(But-1-ene-1,2,3,4-tetrayl)tetrabenzene is unique due to its complex structure, combining the properties of both alkenes and aromatic compounds. This dual nature allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

806-70-2

Molecular Formula

C28H24

Molecular Weight

360.5 g/mol

IUPAC Name

1,3,4-triphenylbut-1-en-2-ylbenzene

InChI

InChI=1S/C28H24/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)22-24-15-7-2-8-16-24/h1-21,28H,22H2

InChI Key

MFAZZFOVSGGGMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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